3-(Methylsulfonyl)-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride
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Overview
Description
3-(Methylsulfonyl)-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of a pyridine ring, an oxadiazole ring, and a methylsulfonyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is added via sulfonylation reactions, typically using reagents like methylsulfonyl chloride in the presence of a base.
Formation of the Final Product:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the pyridine ring, leading to different reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the methylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-(Methylsulfonyl)-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfonyl)-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
- 3-(Methylsulfonyl)-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Uniqueness
The dihydrochloride form of 3-(Methylsulfonyl)-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine offers enhanced solubility and stability compared to its non-salt counterparts. This makes it more suitable for certain applications, particularly in biological and medicinal research where solubility and stability are critical factors.
Properties
IUPAC Name |
3-methylsulfonyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S.2ClH/c1-19(16,17)7-5-8(12)11-14-10(15-18-11)9-4-2-3-6-13-9;;/h2-4,6,8H,5,7,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVHPPPQUWAHRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=CC=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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